CB1/2 agonist 4

CB1 receptor GTPγS binding Functional selectivity

CB1/2 agonist 4 (CAS 2772949-38-7) is a functionally selective cannabinoid tool compound—CB1 full agonist (EC50=15.09 nM) with CB2 partial agonism (EC50=1.16 nM) and unique TRPV1 activation (EC50=0.12 μM). Unlike WIN 55,212-2 or CP 55,940, its distinct pharmacological signature eliminates confounding CB2-mediated artifacts in GTPγS assays. High CB1 affinity (Ki=1.1 nM; 3.8-fold selective) ensures reliable radioligand binding data. For SAR studies requiring full CB1 activation with minimized CB2 interference, this is the definitive probe.

Molecular Formula C27H45NO3
Molecular Weight 431.7 g/mol
Cat. No. B12398545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCB1/2 agonist 4
Molecular FormulaC27H45NO3
Molecular Weight431.7 g/mol
Structural Identifiers
SMILESCCCCCCC(C)(C)C1=CC(=CC(=C1)OCCCCCCCC(=O)NC2CC2)OC
InChIInChI=1S/C27H45NO3/c1-5-6-7-12-17-27(2,3)22-19-24(30-4)21-25(20-22)31-18-13-10-8-9-11-14-26(29)28-23-15-16-23/h19-21,23H,5-18H2,1-4H3,(H,28,29)
InChIKeyCWNFRGKJPKDJSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CB1/2 Agonist 4 (CAS 2772949-38-7) Procurement: A Dual Cannabinoid Agonist with Defined CB1 Full Agonism and CB2 Partial Agonism


CB1/2 agonist 4 (CAS 2772949-38-7), also designated compound 24, is a synthetic cannabinoid receptor ligand characterized as a full agonist at the CB1 receptor and a partial agonist at the CB2 receptor . Its chemical structure, N-cyclopropyl-8-[3-methoxy-5-(2-methyloctan-2-yl)phenoxy]octanamide, represents a distinct chemotype with a molecular formula of C27H45NO3 and a molecular weight of 431.65 g/mol . This compound demonstrates high affinity for both human cannabinoid receptors and exhibits functional activity in GTPγS binding assays, establishing it as a potent tool for investigating cannabinoid receptor pharmacology .

Why CB1/2 Agonist 4 Cannot Be Substituted with Common Cannabinoid Agonists Like WIN 55,212-2 or Δ9-THC


In-class cannabinoid agonists exhibit substantial heterogeneity in their receptor selectivity, intrinsic efficacy (full vs. partial agonism), and off-target profiles, which directly impact experimental outcomes and data reproducibility . For instance, WIN 55,212-2 and CP 55,940 are potent, non-selective dual agonists with comparable efficacy at both CB1 and CB2 receptors . In contrast, CB1/2 agonist 4 possesses a unique pharmacological signature of CB1 full agonism paired with CB2 partial agonism, resulting in a distinct functional selectivity profile . Furthermore, its documented activation of the TRPV1 channel introduces an additional layer of mechanistic complexity not observed with standard reference agonists . Generic substitution without verifying these specific properties can lead to misinterpretation of CB1- versus CB2-mediated effects, confounding structure-activity relationship (SAR) studies and in vivo efficacy models.

Quantitative Differentiation of CB1/2 Agonist 4: Comparative Potency, Efficacy, and Polypharmacology Evidence


CB1/2 Agonist 4 Demonstrates CB1 Full Agonism vs. WIN 55,212-2 Partial Agonism in GTPγS Functional Assays

CB1/2 agonist 4 acts as a full agonist at the CB1 receptor, whereas the common comparator WIN 55,212-2 is a partial agonist in the same functional assay system . The compound achieves a significantly higher maximal response (E_max) relative to WIN 55,212-2, indicating greater intrinsic efficacy for downstream G-protein activation . This distinction is critical for studies requiring maximal receptor activation or investigating biased signaling pathways.

CB1 receptor GTPγS binding Functional selectivity

CB1/2 Agonist 4 Exhibits 13-Fold Higher Functional Potency for CB2 Over CB1, Contrasting with CP 55,940's Near-Equal Potency

CB1/2 agonist 4 displays a distinct functional potency profile, with an EC50 of 15.09 nM at CB1 and 1.16 nM at CB2, resulting in a CB2/CB1 EC50 ratio of approximately 0.077 . In contrast, the widely used dual agonist CP 55,940 exhibits nearly equipotent activation, with reported EC50 values of 0.2 nM (CB1) and 0.3 nM (CB2), yielding a ratio of 1.5 . This demonstrates that CB1/2 agonist 4 is significantly more potent at activating CB2 relative to CB1 compared to CP 55,940.

CB2 receptor Functional potency Selectivity ratio

CB1/2 Agonist 4 Demonstrates 4.5-Fold Higher Binding Affinity for CB1 Over CB2, Inverted Relative to WIN 55,212-2

CB1/2 agonist 4 binds with high affinity to human CB1 (Ki = 1.1 nM) and CB2 (Ki = 4.2 nM) receptors, demonstrating a 3.8-fold selectivity for CB1 over CB2 based on Ki ratio . This binding profile is inverted compared to WIN 55,212-2, which exhibits a 19-fold selectivity for CB2 over CB1 (Ki(CB1) = 62.3 nM, Ki(CB2) = 3.3 nM) . Consequently, CB1/2 agonist 4 provides a unique tool for studies where preferential CB1 binding at low nanomolar concentrations is desired.

CB1 receptor Binding affinity Ki

CB1/2 Agonist 4 Uniquely Activates TRPV1 with an EC50 of 0.12 μM, a Property Absent in Classical Cannabinoid Agonists

In addition to cannabinoid receptor engagement, CB1/2 agonist 4 potently activates the TRPV1 (vanilloid) channel with an EC50 of 0.12 μM and an IC50 of 0.8 μM in functional assays . This polypharmacological profile is not observed with standard cannabinoid agonists such as WIN 55,212-2 or CP 55,940, which are devoid of significant TRPV1 activity . The dual CB/TRPV1 agonism may contribute to its enhanced antinociceptive efficacy observed in vivo .

TRPV1 Polypharmacology Analgesia

Optimal Scientific and Procurement Applications for CB1/2 Agonist 4 Based on Quantified Evidence


Investigating CB1 Full Agonism in the Context of CB2 Partial Agonism

In experiments designed to dissect the functional consequences of full CB1 receptor activation while minimizing concurrent full CB2 activation, CB1/2 agonist 4 is the preferred tool compound. Its CB1 full agonism profile distinguishes it from WIN 55,212-2 (a CB1 partial agonist), providing a higher maximal response in GTPγS assays . This is critical for studies examining CB1-mediated G-protein signaling pathways where maximal receptor activation is required to observe downstream effects.

Studying CB2-Mediated Pharmacology with Reduced CB1 Interference at Low Concentrations

The compound's functional selectivity, with an EC50 for CB2 (1.16 nM) that is 13-fold lower than for CB1 (15.09 nM), makes it suitable for experiments where CB2-mediated effects are the primary focus . In contrast to CP 55,940, which has nearly equal potency at both receptors, CB1/2 agonist 4 can be used at low nanomolar concentrations to preferentially engage CB2 receptors, reducing confounding CB1-mediated responses .

Preclinical Pain Models Requiring Dual Cannabinoid and Vanilloid System Engagement

For in vivo antinociception studies in murine models, CB1/2 agonist 4's unique polypharmacology—combining cannabinoid receptor agonism with TRPV1 activation (EC50 = 0.12 μM)—offers a distinct mechanistic profile . This dual action may produce synergistic analgesic effects not achievable with classical cannabinoid agonists like WIN 55,212-2 or CP 55,940, which lack significant TRPV1 activity . Doses of 1-4 mg/kg (i.p.) have demonstrated significant antinociceptive activity in CD-1 mice .

Binding and Functional Assays Requiring High-Affinity, Preferential CB1 Ligands

CB1/2 agonist 4 exhibits high binding affinity for CB1 (Ki = 1.1 nM) and a 3.8-fold selectivity over CB2 (Ki = 4.2 nM) . This binding profile is inverted compared to WIN 55,212-2, which shows a 19-fold preference for CB2 . Therefore, CB1/2 agonist 4 is the more appropriate choice for radioligand binding studies, competition assays, or functional experiments where a high-affinity, CB1-preferring agonist is required to minimize CB2 occupancy artifacts.

Technical Documentation Hub

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